4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide
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Overview
Description
4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide is a chemical compound that features a benzamide core with an amino group at the 4-position, a difluoroethoxy group at the 2-position, and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction.
Introduction of Difluoroethoxy Group: The difluoroethoxy group is typically introduced through a nucleophilic substitution reaction using a difluoroethanol derivative.
Dimethylation: The N,N-dimethyl groups are introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the dimethyl groups can influence the compound’s overall lipophilicity and membrane permeability.
Comparison with Similar Compounds
4-Amino-2-(2,2-difluoroethoxy)benzamide: Lacks the N,N-dimethyl groups, which may affect its binding properties and solubility.
4-Amino-2-ethoxy-N,N-dimethylbenzamide: Contains an ethoxy group instead of a difluoroethoxy group, which may influence its reactivity and interaction with molecular targets.
Uniqueness: 4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide is unique due to the presence of both the difluoroethoxy and N,N-dimethyl groups, which together contribute to its distinct chemical and physical properties. These modifications can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
IUPAC Name |
4-amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-15(2)11(16)8-4-3-7(14)5-9(8)17-6-10(12)13/h3-5,10H,6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKMCVKALHCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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